Lithium triisopropyl 2-(5-chloropyridyl)borate

Übersicht

Beschreibung

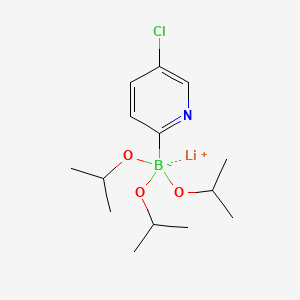

Lithium triisopropyl 2-(5-chloropyridyl)borate is a chemical compound with the molecular formula C14H24BClLiNO3 It is a borate ester that contains a lithium cation, a triisopropyl borate group, and a 5-chloropyridyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of lithium triisopropyl 2-(5-chloropyridyl)borate typically involves the reaction of 5-chloropyridine with triisopropyl borate in the presence of a lithium base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the borate ester. The general reaction scheme is as follows:

Lithiation: 5-chloropyridine is treated with a strong lithium base, such as n-butyllithium, to form the corresponding lithium salt.

Borylation: The lithium salt is then reacted with triisopropyl borate to form this compound.

The reaction is typically carried out at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key considerations in industrial production include maintaining anhydrous conditions, optimizing reaction temperatures, and ensuring efficient separation and purification of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Lithium triisopropyl 2-(5-chloropyridyl)borate undergoes various types of chemical reactions, including:

Substitution Reactions: The 5-chloropyridyl moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Coupling Reactions: This compound is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a boron-containing reagent to form carbon-carbon bonds with aryl halides.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Suzuki-Miyaura Coupling: The reaction conditions often involve a palladium catalyst, a base (e.g., potassium carbonate), and an organic solvent (e.g., toluene or ethanol).

Major Products

Substitution Reactions: The major products are substituted pyridines, where the chlorine atom is replaced by the nucleophile.

Coupling Reactions: The major products are biaryl compounds, formed by the coupling of the 5-chloropyridyl moiety with an aryl halide.

Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura Coupling Reactions

One of the primary applications of lithium triisopropyl 2-(5-chloropyridyl)borate is in Suzuki-Miyaura coupling reactions. This reaction is pivotal for synthesizing biaryl compounds, which are significant in pharmaceuticals and materials science. The compound serves as a nucleophile that can react with various aryl halides to form biaryls efficiently.

- Reaction Conditions : The coupling reaction can be performed under mild conditions, often in a solvent mixture of THF and water, which facilitates the hydrolysis of the borate to yield the corresponding boronic acid. This is crucial for maintaining high yields while avoiding side reactions that can occur with more reactive substrates .

- Yield and Efficiency : Research indicates that this compound can achieve excellent yields (up to 85%) when coupled with aryl halides, showcasing its effectiveness as a coupling partner . The bulky isopropyl groups in the compound help protect it from protodeboronation, enhancing its stability during reactions .

| Substrate | Aryl Halide | Yield (%) | Conditions |

|---|---|---|---|

| Example 1 | 4-Chlorobenzonitrile | 73% | THF/H2O |

| Example 2 | 4-n-Butylchlorobenzene | 76% | THF/H2O |

| Example 3 | 4-Chloroanisole | 78% | THF/H2O |

One-Pot Synthesis Procedures

This compound has been integrated into one-pot synthesis procedures that combine lithiation, borylation, and coupling reactions. This method streamlines the synthesis process, allowing for the efficient production of complex heterocyclic compounds without the need for isolating intermediates .

- Case Study : In one study, thiophene derivatives were successfully synthesized using this one-pot method, demonstrating the versatility of lithium triisopropyl borates in producing diverse chemical structures .

Transmetalation Reactions

The compound also plays a role in transmetalation reactions where it can facilitate the transfer of boron from one molecule to another. This property is particularly useful in expanding the scope of organolithium chemistry and enhancing the development of new synthetic methodologies .

Wirkmechanismus

The mechanism of action of lithium triisopropyl 2-(5-chloropyridyl)borate in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling reactions, the boronate ester reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Lithium triisopropyl borate: Similar in structure but lacks the 5-chloropyridyl moiety.

Lithium triisopropyl 2-pyridinylborate: Similar but without the chlorine atom on the pyridine ring.

Lithium triisopropyl 2-(4-chloropyridyl)borate: Similar but with the chlorine atom in a different position on the pyridine ring.

Uniqueness

Lithium triisopropyl 2-(5-chloropyridyl)borate is unique due to the presence of the 5-chloropyridyl moiety, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules and materials.

Biologische Aktivität

Lithium triisopropyl 2-(5-chloropyridyl)borate (LiTCPB) is a member of the organoboron compound family, characterized by its unique structure that includes lithium, triisopropyl groups, and a chloropyridyl moiety. This compound has garnered interest primarily for its applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. However, its biological activity remains relatively underexplored.

Chemical Structure and Properties

LiTCPB can be represented with the following structural formula:

Key Features

| Feature | Description |

|---|---|

| Chemical Formula | C₁₄H₁₈BClLiN |

| Molecular Weight | 256.66 g/mol |

| Physical State | Solid at room temperature |

| Solubility | Soluble in organic solvents |

While specific mechanisms of action for LiTCPB in biological contexts have not been thoroughly documented, organoboron compounds are known to interact with biological systems through various pathways, including:

- Enzyme Inhibition : Boron-containing compounds may act as enzyme inhibitors, affecting metabolic pathways.

- Cellular Signaling Modulation : They can influence cellular signaling pathways, potentially altering cell proliferation and apoptosis.

Biological Activity Insights

- Antitumor Activity : Some studies suggest that organoboron compounds exhibit antitumor properties, although direct evidence for LiTCPB is limited. The potential for enzyme inhibition or modulation of cellular signaling pathways could contribute to such effects.

- Reactivity in Biological Systems : Organoboron compounds are often reactive with nucleophiles, which may lead to interactions with biomolecules such as proteins and nucleic acids.

Research Findings

Recent studies have highlighted the utility of lithium triisopropyl borates in organic synthesis but have not focused extensively on their biological implications. The following points summarize key findings from relevant literature:

- Suzuki-Miyaura Coupling Reactions : LiTCPB has been successfully employed as a nucleophile in Suzuki-Miyaura coupling reactions under mild conditions, demonstrating its versatility in forming complex organic molecules .

- Stability and Handling : The compound exhibits stability at room temperature under inert conditions, making it suitable for laboratory applications .

- Potential Applications in Drug Development : Given the role of boron compounds in medicinal chemistry, further exploration into LiTCPB could reveal novel therapeutic applications.

Case Study 1: Antitumor Properties of Organoboron Compounds

A study investigated the biological activity of various organoboron compounds, revealing that some exhibited significant cytotoxicity against cancer cell lines. Although LiTCPB was not specifically tested, the results suggest that similar compounds may hold promise for cancer therapy .

Case Study 2: Enzyme Interaction Studies

Research has demonstrated that certain organoboron compounds can inhibit specific enzymes involved in metabolic pathways. This could imply that LiTCPB may also possess similar inhibitory effects, warranting further investigation into its biochemical interactions .

Eigenschaften

IUPAC Name |

lithium;(5-chloropyridin-2-yl)-tri(propan-2-yloxy)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24BClNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)14-8-7-13(16)9-17-14;/h7-12H,1-6H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVRPQXMSHHGJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=NC=C(C=C1)Cl)(OC(C)C)(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24BClLiNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682079 | |

| Record name | Lithium (5-chloropyridin-2-yl)tris(propan-2-olato)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256364-35-8 | |

| Record name | Lithium (5-chloropyridin-2-yl)tris(propan-2-olato)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.